molecular formula C20H23BCl2N2O9 B1139466 Ixazomib citrate CAS No. 1239908-20-3

Ixazomib citrate

Cat. No.: B1139466
CAS No.: 1239908-20-3
M. Wt: 517.1 g/mol
InChI Key: MBOMYENWWXQSNW-AWEZNQCLSA-N
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Mechanism of Action

Target of Action

Ixazomib citrate is a second-generation proteasome inhibitor . Its primary targets are the proteolytic sites of the 20S proteasome, specifically the CT-L (β5) site . The 20S proteasome plays a crucial role in protein degradation within cells, which is essential for various biological processes .

Mode of Action

This compound is a prodrug that rapidly hydrolyzes to its active form, ixazomib . It acts as an N-capped dipeptidyl leucine boronic acid, which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, it also seems to inhibit the proteolytic β1 and β2 subunits . This inhibition leads to the accumulation of ubiquitinated proteins .

Biochemical Pathways

The inhibition of the proteasome by ixazomib disrupts protein homeostasis within the cell . This disruption leads to the accumulation of misfolded proteins, triggering the activation of apoptotic pathways . The accumulation of these “protein wastes” can cause cell death or apoptosis . Certain types of cancer cells, such as those in multiple myeloma, generate and accumulate proteins at a faster rate, making them more susceptible to the effects of proteasome inhibitors .

Pharmacokinetics

Ixazomib is rapidly absorbed with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model with a terminal half-life of 9.5 days . The oral bioavailability of ixazomib is 58% . A high-fat meal decreases both the rate and extent of ixazomib absorption, supporting administration on an empty stomach . Non-cytochrome P450 (CYP)-mediated metabolism is the major clearance mechanism for ixazomib .

Result of Action

Ixazomib’s action results in the induction of apoptosis in multiple myeloma cells . In vitro studies have shown ixazomib to induce apoptosis in multiple myeloma cells that are sensitive or resistant to other conventional therapies . In mouse xenograft models, ixazomib induced tumor growth inhibition .

Action Environment

The efficacy of ixazomib can be influenced by various environmental factors. For instance, a high-fat meal can decrease both the rate and extent of ixazomib absorption . Furthermore, strong inducers of CYP3A, like rifampin, can cause a clinically relevant reduction in ixazomib exposure . Therefore, it is recommended to avoid concomitant administration of ixazomib with strong CYP3A inducers .

Properties

IUPAC Name

2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMYENWWXQSNW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BCl2N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924652
Record name Ixazomib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239908-20-3
Record name Ixazomib citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ixazomib citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ixazomib citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IXAZOMIB CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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